molecular formula C4H9N3O2 B1619928 2-amino-N-(2-amino-2-oxoethyl)acetamide CAS No. 20238-94-2

2-amino-N-(2-amino-2-oxoethyl)acetamide

Cat. No. B1619928
Key on ui cas rn: 20238-94-2
M. Wt: 131.13 g/mol
InChI Key: DJGACOXTAHQLTD-UHFFFAOYSA-N
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Patent
US06028102

Procedure details

To a solution of 2 g (11.4 mmole) of N-(tert-butoxycarbonyl)-glycine (Boc-glycine) and 1.26 g (22.8 mmole) of glycinamide hydrochloride in 100 mL of DMF at neutral pH, 3.54 g (17.1 mmole) of dicyclohexylcarbodiimide (DCC) was added and 0.28 g (2.3 mmole) of 4-dimethylaminopyridine (DMAP) was added as a catalyst. The reaction mixture was stirred for 24 hours at room temperature, the insoluble materials were filtered and the filtrate was evaporated to dryness in vacuum.
Quantity
2 g
Type
reactant
Reaction Step One
Name
glycinamide hydrochloride
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=O)=O)(C)(C)C.Cl.[NH2:14][CH2:15]C(N)=O.C1([N:25]=C=NC2CCCCC2)CCCCC1>CN(C=O)C.CN(C)C1C=CN=CC=1>[NH2:14][CH2:15][C:6]([NH:8][CH2:9][C:10]([NH2:25])=[O:12])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Name
glycinamide hydrochloride
Quantity
1.26 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
3.54 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.28 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble materials were filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness in vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NCC(=O)NCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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